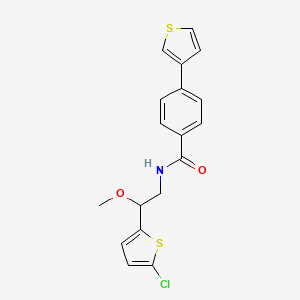

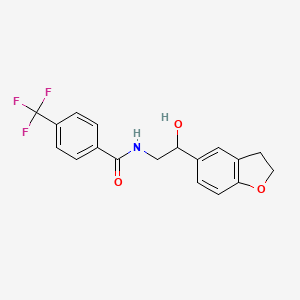

![molecular formula C18H11Br2N3 B2957372 6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline CAS No. 861210-40-4](/img/structure/B2957372.png)

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied. For instance, Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline . The synthesis process typically involves the use of a mixture of 4-(1H-imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone, and methanol, with NaOH added dropwise over a period of 30–40 min with continuous stirring at ambient temperature .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds has been characterized using various techniques such as FT-IR, 1H NMR, 13C NMR . Single crystal XRD studies reveal that the compound crystallizes into a triclinic crystal system with P-1 space group . Various computational analyses like Hydrogen bond analysis, Molecular electrostatic potential analysis, Natural population analysis, Hirshfeld surface, and Frontier molecular orbital analysis were performed to elucidate the structure of the crystal .Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They also exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary widely. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . More specific properties such as boiling point, melting point, and density can be found in specialized databases .Applications De Recherche Scientifique

Receptor Antagonists and Binding Studies

Angiotensin II Receptor Antagonists : Compounds with a 4-phenylquinoline fragment, similar to the 6,8-dibromo derivative, have been investigated as AT1 receptor antagonists. These studies have revealed high receptor affinity and the potential for developing polymeric prodrugs based on a novel release mechanism (Cappelli et al., 2006).

AMPA-Type Non-NMDA Receptor : A quinoxalinedione derivative with an imidazolyl substituent showed potent activity for the AMPA receptor, suggesting potential use in neurological applications (Ohmori et al., 1994).

Antimicrobial and Antitumor Activities

Antimicrobial Activity : Novel quinoline-based imidazoles have been synthesized, showing promising antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Vodela & Chakravarthula, 2016).

Anti-Cancer Activity : Fused imidazoquinoline compounds have been developed with significant anti-cancer activities, indicating their potential in cancer treatment strategies (Thigulla et al., 2016).

Other Pharmacological Applications

Allosteric Enhancers of Human A3 Adenosine Receptors : 1H-imidazo-[4,5-c]quinolines have been identified as allosteric enhancers of human A3 adenosine receptors, suggesting applications in treating brain ischemia and hypoxic conditions (Gao et al., 2002).

Benzodiazepine Receptor Ligands : Synthesized 2-arylimidazo[4,5-c]quinolines have been evaluated as benzodiazepine receptor ligands, revealing the importance of the aryl group's bulkiness at certain positions for binding affinity and in vivo activity (Takada et al., 1996).

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds, like the one , have a broad range of biological properties . They are key components in many functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to show significant activity against various bacterial strains and cancer cell lines .

Action Environment

It’s known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .

Safety and Hazards

Safety and hazards associated with imidazole-containing compounds can vary depending on the specific compound. For instance, some imidazole derivatives used in commercial drugs have been associated with specific safety profiles and side effects . More specific safety data can be found in specialized databases .

Propriétés

IUPAC Name |

6,8-dibromo-2-(4-imidazol-1-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2N3/c19-14-9-13-3-6-17(22-18(13)16(20)10-14)12-1-4-15(5-2-12)23-8-7-21-11-23/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPFANBHCSDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

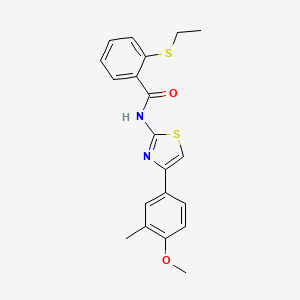

![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2957292.png)

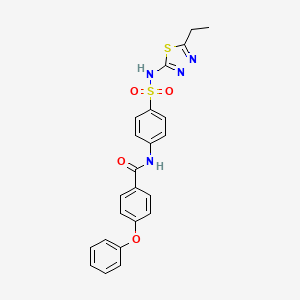

![7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2957294.png)

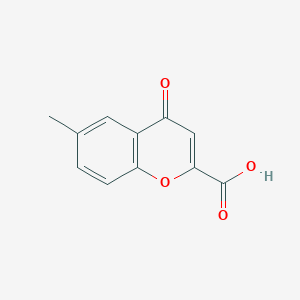

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2957298.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,4-dimethoxybenzamide](/img/structure/B2957304.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2957305.png)

![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)